molecular formula C10H16N2S B2599038 2-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}ethan-1-amine CAS No. 642078-28-2

2-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}ethan-1-amine

Cat. No.: B2599038
CAS No.: 642078-28-2
M. Wt: 196.31
InChI Key: GMFXZLQUQSPZCK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}ethan-1-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable cycloheptanone derivative with thioamide, followed by cyclization to form the thiazole ring. The resulting intermediate is then subjected to reductive amination to introduce the ethanamine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Research

The compound is being explored for its potential therapeutic effects. Studies have indicated that derivatives of cycloheptathiazoles exhibit significant biological activities, including:

  • Antimicrobial Activity : Research has shown that cycloheptathiazole derivatives can inhibit the growth of various bacterial strains. For instance, a study demonstrated that certain derivatives displayed notable activity against Gram-positive bacteria .

Neuroscience

The unique structure of this compound suggests potential applications in neuroscience:

  • Neuroprotective Effects : Some studies indicate that thiazole derivatives may protect neurons from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases .

Material Science

Due to its structural characteristics, the compound is also being investigated for applications in material science:

  • Conductive Polymers : The incorporation of thiazole rings into polymer matrices can enhance electrical conductivity and thermal stability, making them suitable for electronic applications .

Case Study 1: Antimicrobial Evaluation

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various thiazole compounds, including 2-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}ethan-1-amine. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Study 2: Neuroprotective Properties

In a neuroprotection study conducted on rat models with induced oxidative stress, administration of the compound resulted in reduced neuronal death and improved behavioral outcomes. The results suggested that the compound could be a candidate for further development in treating neurodegenerative disorders like Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedResultsReference
Antimicrobial2-{4H,5H,...}ethan-1-amineEffective against Gram-positive bacteriaJournal of Medicinal Chemistry
Neuroprotective2-{4H,5H,...}ethan-1-amineReduced neuronal apoptosisNeurobiology Study
ConductivityThiazole-based polymersEnhanced electrical propertiesMaterial Science Journal

Mechanism of Action

The mechanism of action of 2-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}ethan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohepta[d][1,3]thiazole ring system and ethanamine group make it a versatile compound for various applications in research and industry .

Biological Activity

The compound 2-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}ethan-1-amine (CAS Number: 642078-28-2) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 2-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine
  • Molecular Formula : C10H16N2S
  • Molecular Weight : 196.32 g/mol
  • LogP : 4.13 (indicating lipophilicity)
  • Polar Surface Area : 42 Ų

These properties suggest a moderate ability to penetrate biological membranes, which is crucial for its pharmacological activity.

1. Acetylcholinesterase Inhibition

Research indicates that compounds with a thiazole core exhibit significant acetylcholinesterase (AChE) inhibitory activity. For instance, derivatives similar to the compound in focus have been shown to inhibit AChE with IC50 values as low as 2.7 µM in vitro . This inhibition is particularly relevant for therapeutic strategies against Alzheimer's disease.

3. Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of thiazole derivatives on cancer cell lines suggest potential anti-cancer properties. For example, compounds with similar structures have shown selective toxicity towards cancer cells while sparing normal cells . The underlying mechanisms may involve apoptosis induction and cell cycle arrest.

Case Studies

StudyFindingsReference
Inhibition of AChEDemonstrated strong AChE inhibition with IC50 of 2.7 µM
Antimicrobial ActivitySimilar thiazole derivatives showed significant antibacterial effects
Cytotoxicity in Cancer CellsInduced apoptosis in colon cancer cell lines without harming normal cells

The biological activity of thiazole derivatives like this compound is often attributed to their ability to interact with specific enzymes or receptors within the body:

  • AChE Interaction : The compound likely binds to the active site of AChE, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
  • Cellular Uptake : Its lipophilic nature allows it to traverse cellular membranes effectively, facilitating its action within target cells.

Properties

IUPAC Name

2-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c11-7-6-10-12-8-4-2-1-3-5-9(8)13-10/h1-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFXZLQUQSPZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=N2)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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